Methanamine, N-(cyclopropylmethoxy)-, hydrochloride
Overview
Description
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride is a chemical compound with the following properties:
- IUPAC Name : (2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride
- CAS Number : 2097884-29-0
- Molecular Weight : 213.71 g/mol
- Physical Form : Solid
Molecular Structure Analysis
The molecular structure of Methanamine, N-(cyclopropylmethoxy)-, hydrochloride consists of a phenyl ring with a cyclopropylmethoxy substituent. The hydrochloride salt forms due to the presence of the protonated amine group.
Chemical Reactions Analysis
The reactivity of this compound likely involves interactions with other nucleophiles or electrophiles. However, without specific studies or experimental data, we cannot provide detailed information on its chemical reactions.
Physical And Chemical Properties Analysis
- Solubility : The compound is likely soluble in water due to its hydrochloride salt form.
- Melting Point : Experimental data on the melting point would be valuable for a more accurate assessment.
- Stability : Assessing its stability under various conditions (temperature, pH, etc.) is essential.
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Evaluate its toxicity profile, especially considering its potential use in pharmaceuticals or other applications.
- Handling : Follow standard laboratory safety protocols when handling this compound.
- Environmental Impact : Investigate its environmental impact, including degradation and persistence.
Future Directions
- Biological Studies : Conduct in vitro and in vivo studies to explore its pharmacological effects.
- Structural Elucidation : Obtain crystallographic data to determine the precise arrangement of atoms.
- Drug Development : Investigate its potential as a therapeutic agent or precursor for drug development.
Please note that the information provided here is based on available data, and further research is recommended to enhance our understanding of this compound. For more detailed insights, consult relevant scientific literature12.
properties
IUPAC Name |
N-(cyclopropylmethoxy)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-7-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGQREIIOVVGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine, N-(cyclopropylmethoxy)-, hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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